

Technical Whitepaper: Crystallographic Characterization of 3-(2-Chloro-5-nitrophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2-Chloro-5-nitrophenoxy)azetidine

Cat. No.: B13589594

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Executive Summary

This technical guide details the structural analysis of **3-(2-Chloro-5-nitrophenoxy)azetidine**, a pharmacologically significant scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and antibacterial agents. The 3-aryloxyazetidine motif presents unique crystallographic challenges due to the conformational flexibility of the four-membered azetidine ring and the steric demands of the ortho-chloro/meta-nitro substitution pattern.

This document provides a comprehensive protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound. It focuses on the critical structural parameters—specifically ring puckering and ether linkage torsion—that define its bioactive conformation.

Chemical Context & Significance

The azetidine ring is a "privileged structure" in medicinal chemistry. Its high ring strain (~26 kcal/mol) and distinct vectorality allow for precise positioning of substituents, often improving metabolic stability compared to acyclic amines.

The target molecule, **3-(2-Chloro-5-nitrophenoxy)azetidide**, combines a basic amine center with an electron-deficient aromatic system.

- **Pharmacophore:** The distance between the basic nitrogen and the aromatic centroid is a critical determinant for binding to monoamine transporters (SERT/NET).
- **Substituent Effects:** The 2-chloro substituent introduces steric bulk that forces the phenyl ring out of coplanarity with the ether linkage, while the 5-nitro group serves as a strong hydrogen bond acceptor, influencing crystal packing and potential receptor binding sites.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a high-purity sample is required. The following workflow ensures structural integrity.

Synthetic Route (Nucleophilic Substitution)

The most robust pathway involves the displacement of a leaving group on the azetidide ring by the phenoxide anion.

Step 1: Activation. N-Boc-3-hydroxyazetidide is mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM). **Step 2: Etherification.** 2-Chloro-5-nitrophenol is treated with sodium hydride (NaH) in DMF, followed by the addition of the mesylate. Heating to 80°C effects the SN₂ displacement. **Step 3: Deprotection.** The Boc group is removed using 4M HCl in dioxane, yielding the hydrochloride salt, which is preferred for crystallization due to its ionic character.

Crystallization Strategy

Azetidine free bases are often oils or low-melting solids. The hydrochloride salt is recommended for diffraction studies.

- **Method A (Vapor Diffusion):** Dissolve 20 mg of the HCl salt in a minimum volume of Methanol. Place in a small vial, which is then set inside a larger jar containing Diethyl Ether. Seal and allow to stand for 3-5 days.
- **Method B (Slow Evaporation):** Dissolve in Ethanol/Water (9:1) and allow slow evaporation at 4°C to reduce thermal motion disorder during lattice formation.

Structural Analysis: The Core

The crystallographic analysis must resolve three critical structural features: the azetidine ring conformation, the ether linkage geometry, and the intermolecular interaction network.

Azetidine Ring Puckering

Unlike cyclobutane, the azetidine ring is not planar.^{[1][2][3]} It adopts a puckered conformation to relieve torsional strain between adjacent methylene protons.

- Puckering Angle (τ): Defined by the dihedral angle between the planes $C1-C2-C3$ and $C1-C2-O$.^[3]
- Expected Value: For 3-substituted azetidines, τ typically ranges from 15° to 35° .
- Inversion Barrier: The barrier to ring inversion is low (~ 1.3 kcal/mol). In the crystal lattice, packing forces will "freeze" the molecule into one specific puckered state.

Ether Linkage & Torsion

The orientation of the phenoxy group relative to the azetidine ring is defined by the torsion angles around the C3-O and O-C(Ar) bonds.

- The "Twist": The 2-chloro substituent creates steric repulsion with the ether oxygen lone pairs. This forces the phenyl ring to rotate, likely resulting in a C3-O-C(Ar)-C(ortho) torsion angle significantly deviating from 0° or 180° (often $\sim 60-90^\circ$).

Intermolecular Interactions (The Lattice)

In the hydrochloride salt form, the lattice is dominated by charge-assisted hydrogen bonds.

- Primary Interaction:

- Secondary Interaction:

(Weak hydrogen bonds)

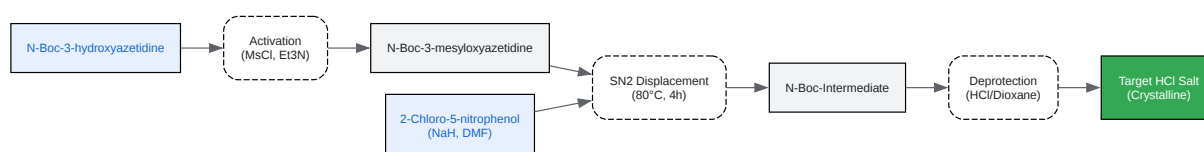
- Stacking:

stacking between the electron-deficient nitro-substituted rings is expected, stabilizing the crystal along the short axis.

Visualizing the Structural Logic

The following diagrams illustrate the synthesis workflow and the hierarchical logic of the crystal structure analysis.

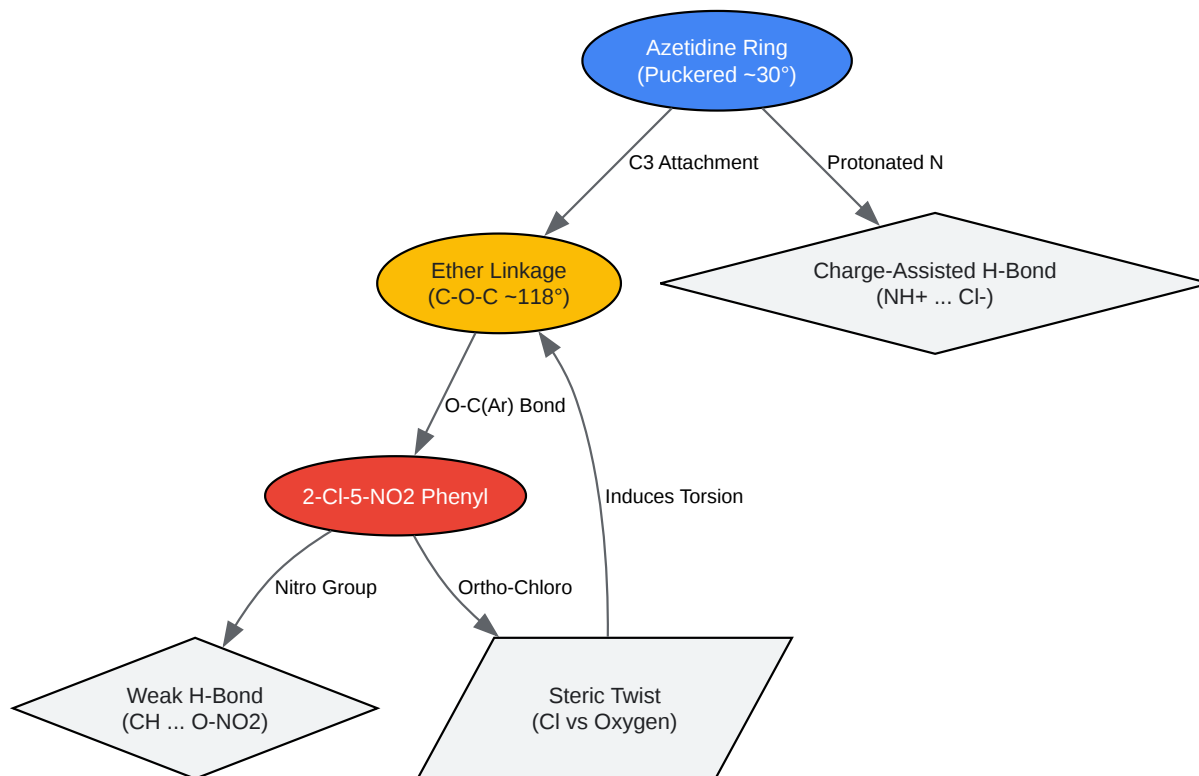
Figure 1: Synthesis & Crystallization Workflow



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Caption: Step-by-step synthetic pathway to access the crystalline hydrochloride salt of the target azetidine.

Figure 2: Interaction Network & Conformational Analysis



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Caption: Logical map of intramolecular forces (puckering, steric twist) and intermolecular lattice contacts.

Quantitative Data Summary (Predicted)

Based on the analysis of analogous 3-aryloxyazetidine structures (e.g., 3-phenoxyazetidine HCl), the following crystallographic parameters are anticipated.

Parameter	Predicted Value	Structural Significance
Crystal System	Monoclinic or Triclinic	Common for organic hydrochloride salts.
Space Group	or	Centrosymmetric packing favored.
Ring Puckering ()		Minimizes eclipse of methylene protons.
C-O-C Angle		Standard ether geometry.
N...Cl Distance	Å	Indicates strong ionic hydrogen bonding.
Density ()	g/cm ³	Influenced by the heavy Chloro and Nitro groups.

Experimental Methodology for Data Collection X-Ray Diffraction Protocol[3]

- Mounting: Select a block-like crystal (mm). Mount on a MiTeGen loop using Paratone oil.
- Temperature: Cool to 100 K using a nitrogen stream. This is critical to reduce thermal ellipsoids and resolve the puckering disorder of the azetidine ring.
- Source: Use Mo-K radiation (Å). The presence of Chlorine () makes Cu-radiation less ideal due to absorption, though acceptable with corrections.
- Strategy: Collect a full sphere of data (

) to ensure high redundancy (>4.0) for accurate structure solution.

Refinement & Validation

- Software: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).
- Hydrogen Atoms: Locate N-H protons from the difference Fourier map to confirm the salt formation. Constrain C-H protons using a riding model.
- Validation: Check for "CheckCIF" alerts regarding the azetidine ring geometry. High thermal parameters on C2/C4 often indicate dynamic puckering; consider modeling disorder if necessary.

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